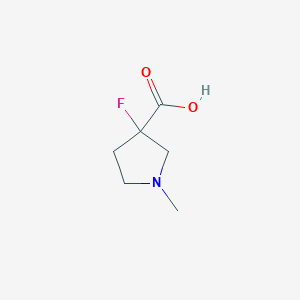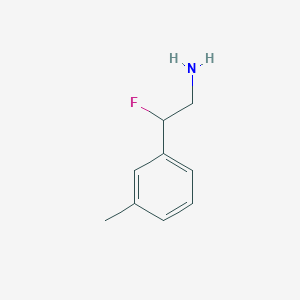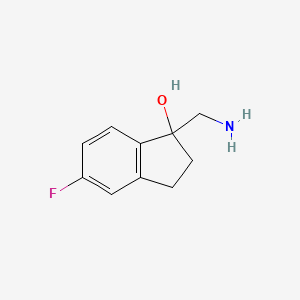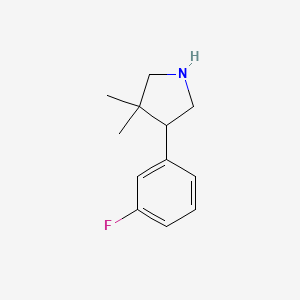
4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine
Overview
Description
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring . For instance, the polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate, a related compound, were studied using various techniques .Scientific Research Applications
-
Scientific Field: Thermodynamics and Liquid Crystal Research
- Application: The compound 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB), which is structurally similar to the requested compound, has been studied for its thermodynamic properties and phase behavior .
- Method: The research combined adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) to elucidate the polymorphism and thermodynamic properties of 5CFPB .
- Results: Seven phases were identified, and the thermodynamic quantities of the transitions were determined. The crystallization kinetics were found to depend on the size and thermal history of the sample .
-
Scientific Field: Medicinal Chemistry and Microbiology
- Application: Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a compound related to the one you’re interested in, have been synthesized and evaluated for their antimicrobial activity .
- Method: The researchers synthesized new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with corresponding benzaldehydes with various substituents at position 4 .
- Results: Several new substances showed moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Neuropharmacology
- Application: Isamoltane (CGP-361A), a compound that contains a 3-(3-Fluorophenyl)pyrrolidine moiety, acts as an antagonist at β-adrenergic, 5-HT1A and 5-HT1B receptors .
- Method: The compound is typically tested in animal models to evaluate its anxiolytic effects .
- Results: It has been found to have anxiolytic effects in rodents .
-
Scientific Field: Medicinal Chemistry
- Application: Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a compound related to the one you’re interested in, have been synthesized and evaluated for their antimicrobial activity .
- Method: The researchers synthesized new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with corresponding benzaldehydes with various substituents at position 4 .
- Results: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Organic Chemistry
- Application: 3-(4-Fluorophenyl)propionic Acid, a compound that contains a 3-(4-Fluorophenyl) moiety, is used in organic synthesis .
- Method: This compound is typically used as a building block in the synthesis of more complex organic molecules .
- Results: The specific outcomes depend on the particular synthesis being performed .
-
Scientific Field: Medicinal Chemistry
- Application: Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a compound related to the one you’re interested in, have been synthesized and evaluated for their antimicrobial activity .
- Method: The researchers synthesized new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with corresponding benzaldehydes with various substituents at position 4 .
- Results: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Scientific Field: Organic Chemistry
- Application: 3-(4-Fluorophenyl)propionic Acid, a compound that contains a 3-(4-Fluorophenyl) moiety, is used in organic synthesis .
- Method: This compound is typically used as a building block in the synthesis of more complex organic molecules .
- Results: The specific outcomes depend on the particular synthesis being performed .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXXAGPKVUFUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



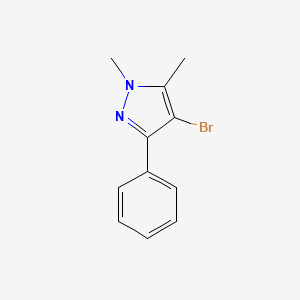
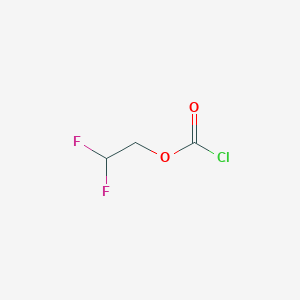
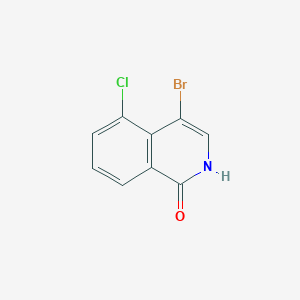
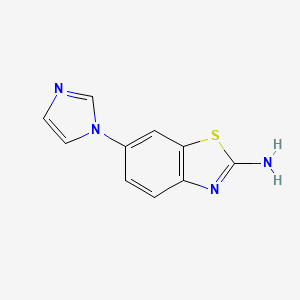
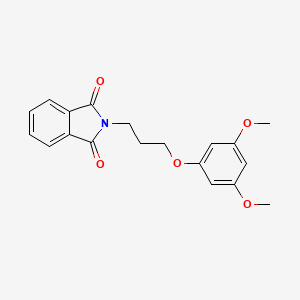
![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
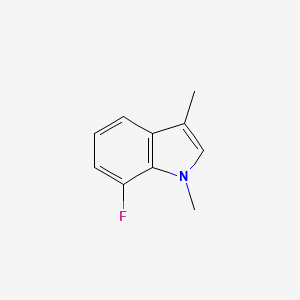
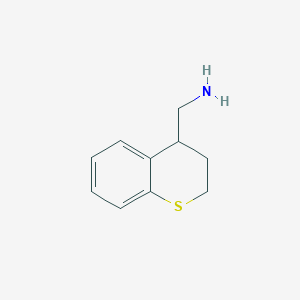
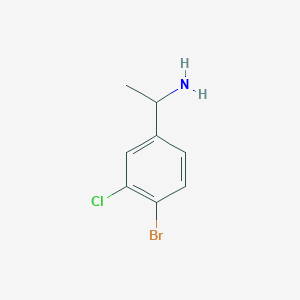
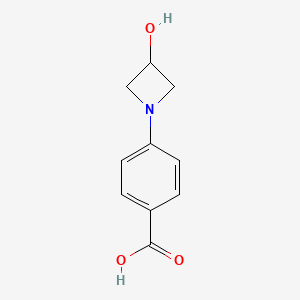
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}(methyl)amine](/img/structure/B1446645.png)
